molecular formula C31H28N4O4S B11634095 3-amino-4-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-6-methyl-N~5~-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide

3-amino-4-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-6-methyl-N~5~-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide

Cat. No.: B11634095
M. Wt: 552.6 g/mol
InChI Key: QHLZTPCDKCFTFQ-UHFFFAOYSA-N
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Description

3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of various substituents through reactions such as nitration, reduction, and amide formation. Common reagents used in these steps include nitrating agents, reducing agents like hydrogen gas in the presence of a catalyst, and amine coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.

Scientific Research Applications

3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-AMINO-4-METHOXYACETANILIDE: A simpler compound with similar functional groups but lacking the complex thieno[2,3-b]pyridine core.

    4-ETHOXYANILINE: Contains the ethoxyphenyl group but is otherwise structurally different.

    N-(4-METHOXYPHENYL)ACETAMIDE: Shares the methoxyphenyl group but has a different overall structure.

Properties

Molecular Formula

C31H28N4O4S

Molecular Weight

552.6 g/mol

IUPAC Name

3-amino-4-(4-ethoxyphenyl)-2-N-(4-methoxyphenyl)-6-methyl-5-N-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide

InChI

InChI=1S/C31H28N4O4S/c1-4-39-23-14-10-19(11-15-23)25-24(29(36)34-20-8-6-5-7-9-20)18(2)33-31-26(25)27(32)28(40-31)30(37)35-21-12-16-22(38-3)17-13-21/h5-17H,4,32H2,1-3H3,(H,34,36)(H,35,37)

InChI Key

QHLZTPCDKCFTFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=C(SC3=NC(=C2C(=O)NC4=CC=CC=C4)C)C(=O)NC5=CC=C(C=C5)OC)N

Origin of Product

United States

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